(4-Pyrrolidin-1-ylmethyl-phenoxy)-acetic acid hydrochloride
Overview
Description
(4-Pyrrolidin-1-ylmethyl-phenoxy)-acetic acid hydrochloride, commonly referred to as “PMPA HCl”, is a synthetic compound with a wide range of applications in the scientific research field. It is an analog of the neurotransmitter gamma-aminobutyric acid (GABA) and has been used in a variety of studies to investigate the effects of GABA and its related compounds. PMPA HCl is a potent inhibitor of the enzyme glutamate decarboxylase (GAD), and has been used to study the effects of GAD inhibition on various physiological and biochemical processes. In addition, PMPA HCl has been used to study the effects of GABA on the central nervous system and its role in the regulation of anxiety, depression, and other neuropsychiatric disorders.
Scientific Research Applications
PMPA HCl has been used in a variety of scientific research studies to investigate the effects of (4-Pyrrolidin-1-ylmethyl-phenoxy)-acetic acid hydrochloride and its related compounds. It has been used to study the effects of GAD inhibition on various physiological and biochemical processes. In addition, PMPA HCl has been used to study the effects of this compound on the central nervous system and its role in the regulation of anxiety, depression, and other neuropsychiatric disorders. It has also been used to investigate the effects of this compound on memory and learning, as well as to study the effects of this compound on pain perception.
Mechanism of Action
PMPA HCl is a potent inhibitor of the enzyme glutamate decarboxylase (GAD). GAD is responsible for the synthesis of (4-Pyrrolidin-1-ylmethyl-phenoxy)-acetic acid hydrochloride, and inhibition of GAD by PMPA HCl results in a decrease in the synthesis of this compound and an increase in the levels of glutamate in the brain. This, in turn, leads to a decrease in the activity of this compound receptors, resulting in an increase in neuronal excitability.
Biochemical and Physiological Effects
The inhibition of GAD by PMPA HCl results in a decrease in the synthesis of this compound and an increase in the levels of glutamate in the brain. This can lead to an increase in neuronal excitability, which can result in a variety of biochemical and physiological effects. These effects can include an increase in anxiety, depression, and other neuropsychiatric disorders, as well as changes in memory and learning, and changes in pain perception.
Advantages and Limitations for Lab Experiments
PMPA HCl has several advantages and limitations for use in laboratory experiments. One advantage is that it is a potent inhibitor of GAD, which makes it a useful tool for studying the effects of GAD inhibition on various physiological and biochemical processes. Another advantage is that it is relatively easy to synthesize, which makes it a cost-effective option for research. A limitation of PMPA HCl is that it is not as selective as other GAD inhibitors, which can lead to non-specific effects. In addition, PMPA HCl is not as stable as other GAD inhibitors and can degrade over time.
Future Directions
The future directions for PMPA HCl research include further investigation of the effects of GAD inhibition on various physiological and biochemical processes, as well as further study of the effects of (4-Pyrrolidin-1-ylmethyl-phenoxy)-acetic acid hydrochloride on the central nervous system and its role in the regulation of anxiety, depression, and other neuropsychiatric disorders. In addition, PMPA HCl could be used to investigate the effects of this compound on memory and learning, as well as to study the effects of this compound on pain perception. Finally, further research could be conducted to develop more selective and stable GAD inhibitors.
properties
IUPAC Name |
2-[4-(pyrrolidin-1-ylmethyl)phenoxy]acetic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3.ClH/c15-13(16)10-17-12-5-3-11(4-6-12)9-14-7-1-2-8-14;/h3-6H,1-2,7-10H2,(H,15,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYFFJRZJEYJJSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=C(C=C2)OCC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1185304-85-1 | |
Record name | Acetic acid, 2-[4-(1-pyrrolidinylmethyl)phenoxy]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1185304-85-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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